Diethyl (1,1-difluoro-2-hydroxy-2-(pyridin-2-yl)ethyl)phosphonate
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Overview
Description
Diethyl (1,1-difluoro-2-hydroxy-2-(pyridin-2-yl)ethyl)phosphonate is a chemical compound with the molecular formula C₁₁H₁₆F₂NO₄P and a molecular weight of 295.22 g/mol . This compound features a phosphonate group, a pyridine ring, and two fluorine atoms, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (1,1-difluoro-2-hydroxy-2-(pyridin-2-yl)ethyl)phosphonate typically involves the reaction of pyridine derivatives with diethyl phosphite and fluorinating agents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves multiple steps, including the formation of intermediates that are subsequently converted to the final product through specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Diethyl (1,1-difluoro-2-hydroxy-2-(pyridin-2-yl)ethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonates, which have various applications in organic synthesis and material science .
Scientific Research Applications
Diethyl (1,1-difluoro-2-hydroxy-2-(pyridin-2-yl)ethyl)phosphonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized phosphonates
Mechanism of Action
The mechanism of action of diethyl (1,1-difluoro-2-hydroxy-2-(pyridin-2-yl)ethyl)phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s phosphonate group can mimic phosphate esters, allowing it to inhibit or modulate the activity of enzymes involved in various biochemical pathways. The fluorine atoms enhance the compound’s stability and binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phosphonates and fluorinated pyridine derivatives, such as:
- Diethyl (2-hydroxy-2-(pyridin-2-yl)ethyl)phosphonate
- Diethyl (1,1-difluoro-2-hydroxyethyl)phosphonate
- Diethyl (1,1-difluoro-2-hydroxy-2-(quinolin-2-yl)ethyl)phosphonate .
Uniqueness
Diethyl (1,1-difluoro-2-hydroxy-2-(pyridin-2-yl)ethyl)phosphonate is unique due to its combination of a phosphonate group, a pyridine ring, and two fluorine atoms. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
(1R)-2-diethoxyphosphoryl-2,2-difluoro-1-pyridin-2-ylethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F2NO4P/c1-3-17-19(16,18-4-2)11(12,13)10(15)9-7-5-6-8-14-9/h5-8,10,15H,3-4H2,1-2H3/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOIZPWZPNFWLT-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C(C1=CC=CC=N1)O)(F)F)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(C([C@@H](C1=CC=CC=N1)O)(F)F)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F2NO4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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